molecular formula C9H14Cl2N2O2 B2951269 2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride CAS No. 2103648-47-9

2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride

Cat. No. B2951269
CAS RN: 2103648-47-9
M. Wt: 253.12
InChI Key: DBRVGHPYYNTYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride is a chemical compound with the CAS Number: 2103648-47-9 . It has a molecular weight of 253.13 and is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2.2ClH/c10-8(9(12)13)5-4-7-3-1-2-6-11-7;;/h1-3,6,8H,4-5,10H2,(H,12,13);2*1H . This code provides a detailed representation of the molecule’s structure.

Mechanism of Action

APB acts as a selective agonist of the GABA-B receptor, which is a member of the G protein-coupled receptor family. The GABA-B receptor is composed of two subunits, GABA-B1 and GABA-B2, which are coupled to G proteins. When APB binds to the GABA-B receptor, it activates the G protein, which in turn inhibits adenylyl cyclase and activates potassium channels. This leads to the hyperpolarization of neurons and the inhibition of neurotransmitter release.
Biochemical and Physiological Effects
APB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters such as glutamate, dopamine, and acetylcholine. APB has also been shown to enhance the release of GABA, which is the main inhibitory neurotransmitter in the brain. APB has been shown to have analgesic effects, and has been used to treat chronic pain in animal models. It has also been shown to have anticonvulsant effects, and has been used to treat epilepsy in animal models.

Advantages and Limitations for Lab Experiments

APB has several advantages for lab experiments. It is a selective agonist of the GABA-B receptor, which allows researchers to study the effects of GABA-B receptor activation without interfering with other neurotransmitter systems. APB is also relatively stable and easy to handle, which makes it a convenient tool for studying the GABA-B receptor. However, there are also some limitations to using APB in lab experiments. It has a relatively short half-life, which means that its effects may be transient. APB is also relatively expensive, which may limit its use in some research settings.

Future Directions

There are several future directions for APB research. One area of interest is the role of GABA-B receptors in addiction and substance abuse. APB has been shown to reduce the reinforcing effects of drugs of abuse, and may have potential as a treatment for addiction. Another area of interest is the role of GABA-B receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. APB has been shown to have neuroprotective effects in animal models, and may have potential as a treatment for these diseases. Finally, there is interest in developing new GABA-B receptor agonists with improved pharmacokinetic properties, such as longer half-life and better bioavailability. These compounds may have potential as therapeutic agents for a range of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of APB involves the reaction of 2-bromopyridine with diethyl malonate to obtain 2-(2-pyridinyl)butanoic acid ethyl ester. The ester is then hydrolyzed to obtain the corresponding carboxylic acid, which is then coupled with ammonia to obtain APB. The final product is obtained as a dihydrochloride salt, which is a white crystalline powder.

Scientific Research Applications

APB has been widely used in scientific research to study the GABA-B receptor and its role in various physiological and pathological processes. It has been used to investigate the effects of GABA-B receptor activation on neurotransmitter release, synaptic plasticity, and behavior. APB has also been used to study the role of GABA-B receptors in pain modulation, addiction, and epilepsy.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

2-amino-4-pyridin-2-ylbutanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c10-8(9(12)13)5-4-7-3-1-2-6-11-7;;/h1-3,6,8H,4-5,10H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRVGHPYYNTYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.